molecular formula C9H10ClNO B11911200 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B11911200
M. Wt: 183.63 g/mol
InChI Key: CIRQRSNUIWJVEZ-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol typically involves the chlorination of 5,6,7,8-tetrahydroquinolin-5-ol. One common method includes the reaction of 5,6,7,8-tetrahydroquinolin-5-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5,6,7,8-tetrahydroquinolin-5-ol+SOCl2This compound+HCl+SO2\text{5,6,7,8-tetrahydroquinolin-5-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5,6,7,8-tetrahydroquinolin-5-ol+SOCl2​→this compound+HCl+SO2​

This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol: Similar structure but with the chlorine atom at a different position.

    5,6,7,8-Tetrahydroquinolin-5-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Fluorinated Quinolines: Compounds with fluorine atoms that exhibit different chemical and biological properties.

Uniqueness

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroquinolin-5-ol

InChI

InChI=1S/C9H10ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2

InChI Key

CIRQRSNUIWJVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Cl)O

Origin of Product

United States

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